Physicochemical Divergence from 4-Chloro Isomer
The target 2-chloro compound demonstrates quantifiable physicochemical divergence from its 4-chloro positional isomer (CAS 313480-92-1), a key consideration for lead optimization. Computed LogP (XLogP3-AA) for the target compound is 4.6 [1], whereas the 4-chloro analog is computed to have a LogP of 4.4 [2]. This difference in lipophilicity can influence membrane permeability, metabolic stability, and off-target binding profiles.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 |
| Comparator Or Baseline | N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide (CAS 313480-92-1), XLogP3-AA = 4.4 |
| Quantified Difference | ΔLogP = +0.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07). |
Why This Matters
A ΔLogP of 0.2 can be significant in a medicinal chemistry optimization program where precise tuning of lipophilicity is required to balance target affinity with drug-like properties.
- [1] PubChem. Compound Summary for CID 711611, N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide. View Source
- [2] PubChem. Computed Properties for N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide (CAS 313480-92-1). View Source
